1-Cyclopropyl-3-(3,5-dimethylphenyl)thiourea
Description
1-Cyclopropyl-3-(3,5-dimethylphenyl)thiourea is an organosulfur compound with the molecular formula C12H16N2S. It is a thiourea derivative, characterized by the presence of a cyclopropyl group and a 3,5-dimethylphenyl group attached to the thiourea moiety. Thioureas are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Properties
IUPAC Name |
1-cyclopropyl-3-(3,5-dimethylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-8-5-9(2)7-11(6-8)14-12(15)13-10-3-4-10/h5-7,10H,3-4H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJXNOOXOZQMLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-3-(3,5-dimethylphenyl)thiourea can be synthesized through the reaction of cyclopropylamine with 3,5-dimethylphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
Cyclopropylamine+3,5-Dimethylphenyl isothiocyanate→this compound
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of silicon pseudohalides, such as silicon tetraisothiocyanate, which react with primary or secondary amines to yield the desired thiourea compounds . This method is advantageous due to its high yield and relatively simple reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(3,5-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: Thioureas can be oxidized to form urea derivatives.
Reduction: Reduction of thioureas can lead to the formation of amines.
Substitution: Thioureas can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Urea derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-Cyclopropyl-3-(3,5-dimethylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(3,5-dimethylphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Phenylthiourea
- N,N’-Diphenylthiourea
- N-Ethylthiourea
- N,N’-Dimethylthiourea
Uniqueness
1-Cyclopropyl-3-(3,5-dimethylphenyl)thiourea is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
